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Compound of Interest

Compound Name: 6-(Methoxycarbonyl)nicotinic acid

Cat. No.: B092421

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methoxycarbonyl)nicotinic acid is a pyridine derivative that serves as a valuable
intermediate in the synthesis of a variety of complex molecules, particularly in the
pharmaceutical industry. Its bifunctional nature, possessing both a carboxylic acid and a methyl
ester group on a pyridine ring, allows for diverse chemical modifications. This document
provides detailed application notes on its use, focusing on its conversion to a key boronic acid
derivative and its subsequent application in the synthesis of advanced pharmaceutical
intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of 6-(Methoxycarbonyl)nicotinic acid is
presented in the table below.
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Property Value Reference
CAS Number 17874-76-9 [1]
Molecular Formula CsH7NOa4 [1]
Molecular Weight 181.145 g/mol [1]

White to off-white crystalline
Appearance

powder
Purity Typically =295% [1]

Key Application: Synthesis of (6-
(Methoxycarbonyl)pyridin-3-yl)boronic acid

A primary application of 6-(methoxycarbonyl)nicotinic acid is its conversion to (6-
(Methoxycarbonyl)pyridin-3-yl)boronic acid. This transformation introduces a boronic acid
moiety, a crucial functional group for participation in palladium-catalyzed cross-coupling
reactions, most notably the Suzuki-Miyaura coupling. The Suzuki coupling is a powerful and
widely utilized method in medicinal chemistry for the formation of carbon-carbon bonds,
enabling the synthesis of complex biaryl and heteroaryl structures present in many drug

molecules.

The synthesis of this key boronic acid intermediate expands the utility of 6-
(methoxycarbonyl)nicotinic acid from a simple pyridine derivative to a versatile building
block for constructing diverse molecular scaffolds for drug discovery and development.

Experimental Protocol: Synthesis of (6-
(Methoxycarbonyl)pyridin-3-yl)boronic acid

While specific, detailed protocols for the conversion of 6-(methoxycarbonyl)nicotinic acid to
its boronic acid derivative are often proprietary or described within broader synthetic schemes
in patents, a general methodology can be outlined based on established chemical principles for
the borylation of pyridine rings. One common approach involves the use of a palladium catalyst
and a diboron reagent.
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Reaction Scheme:

(6-(Methoxycarbonyl)nicotinic acid)

L(eaction Conditions

Y

1. Palladium Catalyst (e.g., Pd(dppf)Cl2)
2. Diboron Reagent (e.g., Bis(pinacolato)diboron)
3. Base (e.g., Potassium Acetate)
4. Solvent (e.g., Dioxane)

Y
((6-(Methoxycarbonyl)pyridin-3-yl)boronic acid)

Click to download full resolution via product page
Figure 1: General synthetic scheme for the borylation of 6-(Methoxycarbonyl)nicotinic acid.

Materials:

6-(Methoxycarbonyl)nicotinic acid

o Palladium catalyst (e.qg., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll)
(Pd(dppf)Cl2))

» Bis(pinacolato)diboron (Bzpinz)
e Anhydrous potassium acetate (KOACc)
e Anhydrous 1,4-dioxane

¢ Inert gas (Argon or Nitrogen)

Standard glassware for organic synthesis

Procedure:
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» To a dry reaction flask under an inert atmosphere, add 6-(methoxycarbonyl)nicotinic acid
(1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), and potassium acetate (2-3
equivalents).

e Add the palladium catalyst (e.g., Pd(dppf)Clz, 2-5 mol%).
e Add anhydrous 1,4-dioxane to the flask.

e Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by a
suitable analytical technique (e.g., TLC or LC-MS).

e Upon completion, cool the reaction mixture to room temperature.
 Filter the mixture to remove solid residues.
o The filtrate is then typically subjected to an agueous workup.

» The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is
removed under reduced pressure.

e The crude product is purified by a suitable method, such as column chromatography on silica
gel or recrystallization, to yield the desired (6-(methoxycarbonyl)pyridin-3-yl)boronic acid.

Quantitative Data (lllustrative):

The following table provides illustrative quantitative data for this type of transformation. Actual
yields and purity will vary depending on the specific reaction conditions and scale.

Parameter Value
Typical Yield 60-85%
Purity (after purification) >98%
Reaction Time 4-12 hours
Reaction Temperature 80-100 °C
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Application in Suzuki-Miyaura Cross-Coupling
Reactions

The synthesized (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a key reactant in Suzuki-

Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between
the pyridine ring of the boronic acid and an aryl or heteroaryl halide (or triflate), leading to the
construction of complex molecular architectures found in many biologically active compounds.

General Workflow for Suzuki Coupling:

((6-(Methoxycarbonyl)pyridin-3-yl)boronic acid) (AryI/HeteroaryI Halide (Ar-X))

Y 4
Palladium Catalyst (e.g., Pd(PPhs)a4)
Base (e.g., Na2COs, K2CO3)
Solvent (e.g., Toluene/Water)

uzuki Coupling

4
(Coupled Product)

Click to download full resolution via product page

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This methodology is a cornerstone of modern drug discovery, allowing for the modular
assembly of complex molecules from simpler building blocks. The use of 6-
(methoxycarbonyl)nicotinic acid as a precursor to a key boronic acid intermediate highlights
its significance in providing access to novel chemical matter for the development of new

therapeutics.

Conclusion

6-(Methoxycarbonyl)nicotinic acid is a versatile pharmaceutical intermediate whose value is
significantly enhanced by its conversion to (6-(methoxycarbonyl)pyridin-3-yl)boronic acid. This
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boronic acid derivative is a key building block in Suzuki-Miyaura cross-coupling reactions, a
fundamental tool in medicinal chemistry for the synthesis of complex drug candidates. The
protocols and data presented herein provide a foundation for researchers and drug
development professionals to utilize this intermediate in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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